2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid
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Overview
Description
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid: is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid typically involves the esterification of benzoic acid derivatives with 3-phenylpentan-2-ol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Methylpentyl)oxy]carbonyl}benzoic acid
- 2-((3-Methylbutan-2-yloxy)carbonyl)benzoic acid
- 2-((Pentan-2-yloxy)carbonyl)benzoic acid
Uniqueness
2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid is unique due to the presence of the phenyl group in its structure, which imparts distinct chemical and physical properties. This phenyl group enhances the compound’s ability to participate in π-π interactions and increases its hydrophobicity, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C19H20O4 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(3-phenylpentan-2-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C19H20O4/c1-3-15(14-9-5-4-6-10-14)13(2)23-19(22)17-12-8-7-11-16(17)18(20)21/h4-13,15H,3H2,1-2H3,(H,20,21) |
InChI Key |
DDGVQXSIAHQHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C)OC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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